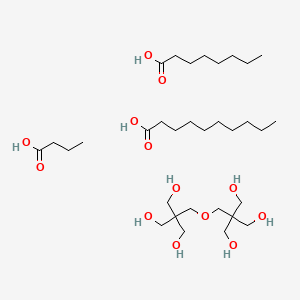
Einecs 296-984-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 296-984-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details of this compound, including its chemical name and molecular formula, are essential for understanding its properties and applications.
Métodos De Preparación
The preparation of Einecs 296-984-6 involves specific synthetic routes and reaction conditions. Industrial production methods may vary depending on the desired purity and application of the compound. Detailed information on the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and industrial production manuals .
Análisis De Reacciones Químicas
Einecs 296-984-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can be identified through analytical techniques such as chromatography and spectroscopy .
Aplicaciones Científicas De Investigación
Einecs 296-984-6 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in studies related to its biological activity or therapeutic potential. Industrial applications may include its use in manufacturing processes or as a component in various products .
Mecanismo De Acción
The mechanism of action of Einecs 296-984-6 involves its interaction with specific molecular targets and pathwaysDetailed studies on the molecular mechanisms and pathways involved can provide insights into its biological and chemical behavior .
Comparación Con Compuestos Similares
Einecs 296-984-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. A detailed comparison can reveal differences in reactivity, stability, and applications, providing a comprehensive understanding of its distinct properties .
Propiedades
Número CAS |
93165-95-8 |
|---|---|
Fórmula molecular |
C10H22O7.C10H20O2.C8H16O2.C4H8O2 C32H66O13 |
Peso molecular |
658.9 g/mol |
Nombre IUPAC |
butanoic acid;decanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |
InChI |
InChI=1S/C10H22O7.C10H20O2.C8H16O2.C4H8O2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-3-4(5)6/h11-16H,1-8H2;2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);2-3H2,1H3,(H,5,6) |
Clave InChI |
JBFFTPJCEXXELF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


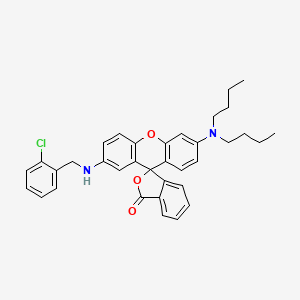
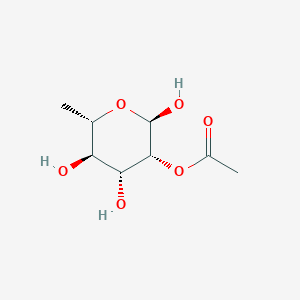


![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)

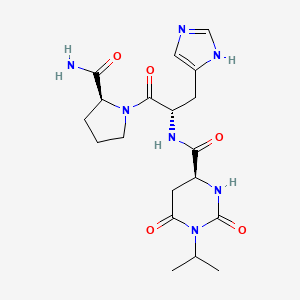


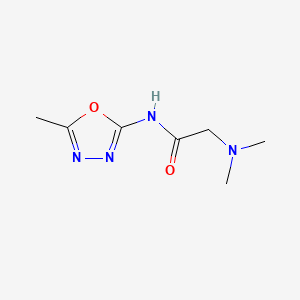
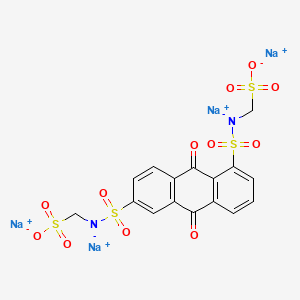
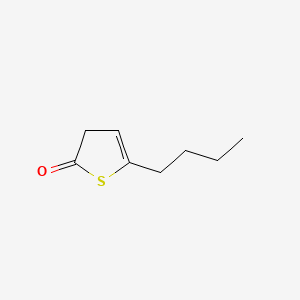
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)

